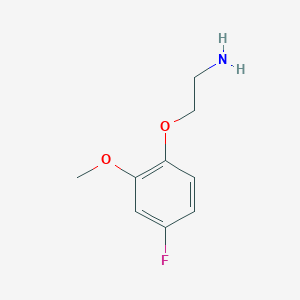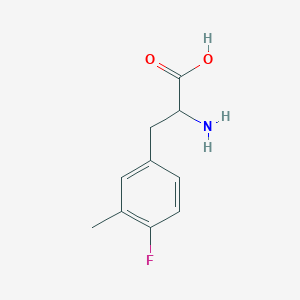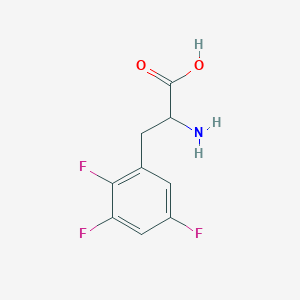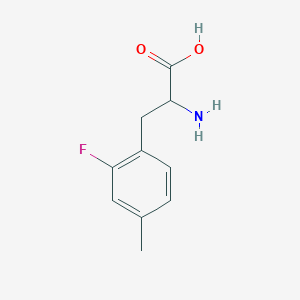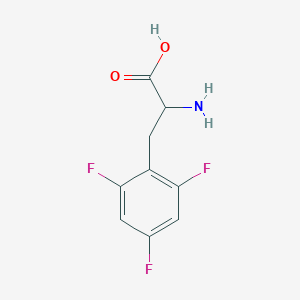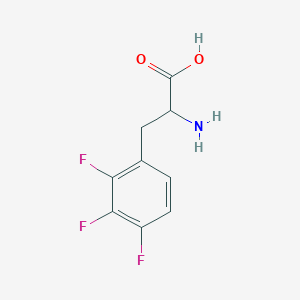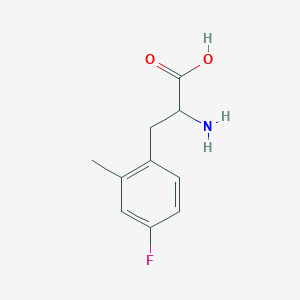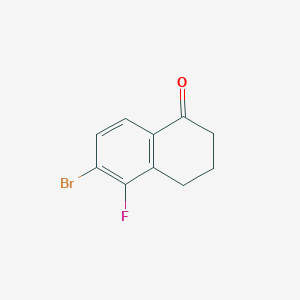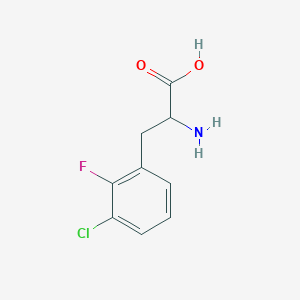
2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Übersicht
Beschreibung
“2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid” is an organic compound with the molecular formula C9H9ClFNO2 . It has a molecular weight of 217.63 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carboxylic acid group (-COOH), an amino group (-NH2), and a phenyl group with chlorine and fluorine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It has a molecular weight of 217.63 . More specific properties like boiling point, melting point, and solubility were not available.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Applications
- 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is used in the asymmetric synthesis of chiral intermediates. For example, it has been used in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs. In this context, microbial reductases have been studied for their activity toward related compounds, indicating the potential of these enzymes in producing specific enantiomers of drugs (Choi et al., 2010).
Structural and Electronic Studies
- The compound and its derivatives have been a subject of study in structural chemistry. For instance, density functional theory (DFT) and vibrational spectroscopy have been used to investigate the zwitterionic structures of related fluorinated amino acids, such as 3-amino-3-(4-fluorophenyl)propionic acid. These studies provide insights into the molecular structure and electronic properties of such compounds (Pallavi & Tonannavar, 2020).
Fluorescent Amino Acids in Protein Studies
- Derivatives of this compound have been used in the development of fluorescent amino acids. These fluorescent amino acids can be incorporated into proteins to study their structure, dynamics, and interactions. This approach has significant applications in understanding protein function in both in vitro and in vivo settings (Summerer et al., 2006).
Material Science and Polymer Chemistry
- The compound and its analogs have been used in material science, particularly in the functional modification of polymers. For example, 2-amino-3-(4-hydroxyphenyl)propanoic acid and similar compounds have been used to modify radiation-induced hydrogels, enhancing their thermal stability and potentially expanding their applications in medical fields (Aly & El-Mohdy, 2015).
Synthesis of Biologically Active Molecules
- Fluorinated phenyl groups, similar to those found in this compound, have been utilized in the synthesis of new biologically active molecules. These compounds have shown promising antibacterial activities, highlighting the importance of fluorinated compounds in drug discovery (Holla et al., 2003).
Eigenschaften
IUPAC Name |
2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZBXQYJHCORIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




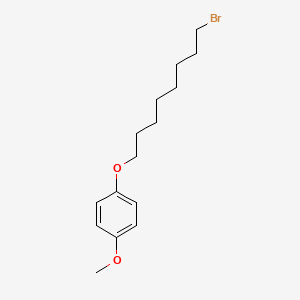
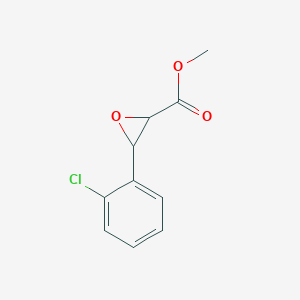
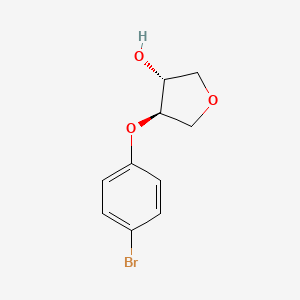
![Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)](/img/structure/B3094518.png)
![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)
